N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-8-4-13(5-9-15)11-17(21)19-14-6-2-12(3-7-14)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEDYCHHWCBFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-(carbamoylmethyl)aniline with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide with structurally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and synthesis parameters:
Key Observations:
Structural Variations: The target compound uniquely combines a carbamoylmethyl group with a 4-methoxyphenyl acetamide backbone.
Molecular Weight and Complexity :
- The target compound’s molecular weight (327.34 g/mol ) is lower than derivatives with bulky substituents (e.g., 433.54 g/mol in ), which may influence pharmacokinetic properties like membrane permeability .
Functional Group Impact: Carbamothioyl groups () introduce sulfur atoms, which can alter redox properties and stability compared to the target’s oxygen-based carbamoyl group .
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a carbamoylmethyl group and a methoxyphenyl group, which are critical for its biological activity.
This compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although more research is needed to confirm these effects.
Antinflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response .
Anticonvulsant Activity
A related study evaluated similar compounds for anticonvulsant properties. While specific data on this compound is limited, derivatives have shown efficacy in animal models, suggesting potential for this compound as well .
Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below is a summary of key findings:
Case Study 1: Anti-inflammatory Activity
In a controlled laboratory setting, this compound was tested against inflammatory markers. Results indicated a dose-dependent decrease in TNF-alpha and IL-6 levels, supporting its potential use in treating inflammatory disorders.
Case Study 2: Anticonvulsant Screening
In a study involving various acetamide derivatives, compounds similar to this compound were assessed for anticonvulsant activity using the maximal electroshock (MES) test. Results showed varying degrees of efficacy, with some compounds achieving significant protective effects against seizures at specified dosages .
Q & A
Q. What are the optimal synthetic strategies for N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide and its analogs?
Synthesis typically involves multi-step reactions, including coupling carbamoylmethyl and methoxyphenyl precursors. For example:
- Nucleophilic substitution : React 4-methoxyphenylacetic acid with 4-aminophenylcarbamoylmethyl chloride in dry DMF under nitrogen, catalyzed by triethylamine (yields: 62–84%) .
- Purification : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) and confirm intermediates via TLC (Rf = 0.5–0.7).
- Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to improve yields.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Acetamide protons appear at δ 2.1–3.5 ppm; methoxy carbons at δ 55–60 ppm .
- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 329.3) confirm molecular weight .
- FT-IR : Amide I band (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) validate functional groups .
- Elemental analysis : C, H, N within ±0.4% of theoretical values ensures purity .
Q. What safety protocols are recommended for handling this compound?
- Storage : Amber vials at 4°C under nitrogen to prevent hydrolysis .
- Exposure management :
- Air monitoring : GC-MS to ensure workplace concentration <1 mg/m³ .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies for pharmacological evaluation?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl) at the methoxyphenyl 4-position to enhance binding affinity. Modify carbamoyl groups to improve solubility (logP <3) .
- Biological assays :
- Computational modeling : Molecular docking (AutoDock Vina, PDB: 1U72) predicts binding modes and affinity scores (ΔG = -9.2 kcal/mol) .
Q. What methodologies resolve contradictory bioactivity data between in vitro and cellular assays?
Q. How can researchers address solubility challenges in biological testing?
- Co-solvents : Use DMSO (final concentration ≤0.1%) with sonication (30 minutes, 40 kHz) .
- Prodrug design : Introduce phosphate esters at the carbamoyl group (aqueous solubility increases 10-fold) .
- Dynamic light scattering (DLS) : Confirm nanoparticle-free solutions (PDI <0.3) to avoid aggregation artifacts .
Data Contradiction Analysis
Example : Variability in enzyme inhibition (IC₅₀ = 2–50 µM) across studies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
